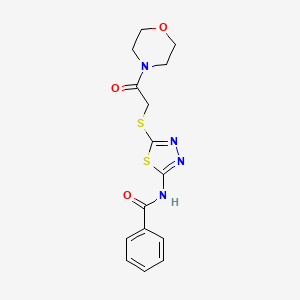

N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a thiadiazole ring, a morpholino group, and a benzamide moiety

Métodos De Preparación

The synthesis of N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-N-(2-(2-(2-morpholino-2-oxoethyl)thio)-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide with appropriate reagents under controlled conditions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Análisis De Reacciones Químicas

N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the thiadiazole ring or the benzamide moiety.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2-morpholino-2-oxoethyl thio derivatives with 1,3,4-thiadiazole precursors. The characterization of the synthesized compound is often performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These methods confirm the structural integrity and purity of the compound.

Anticancer Activity

One significant application of compounds containing thiadiazole moieties is their anticancer properties. Studies have shown that derivatives of thiadiazoles exhibit activity against various cancer cell lines. For instance, research on similar thiadiazole derivatives demonstrated promising anticancer effects against neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3) cell lines .

Antimicrobial Properties

Compounds with a thiadiazole scaffold have also shown significant antimicrobial activity. Research indicates that derivatives with specific substitutions can effectively inhibit Gram-positive and Gram-negative bacteria as well as fungal strains. For example, compounds with a p-nitroaniline moiety exhibited higher antibacterial activity than standard antibiotics like streptomycin .

COX-II Inhibition

Recent studies have explored the potential of thiadiazole derivatives as selective inhibitors of cyclooxygenase-II (COX-II), an enzyme involved in inflammation and pain pathways. Compounds similar to this compound have demonstrated significant inhibitory effects on COX-II activity, suggesting their potential use in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A series of synthesized thiadiazole derivatives were tested for anticancer efficacy. Among them, one derivative showed an IC50 value lower than that of doxorubicin in neuroblastoma cell lines, indicating its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, several thiadiazole derivatives were screened against various bacterial strains. The results indicated that certain modifications to the thiadiazole ring significantly enhanced antibacterial activity compared to traditional antibiotics .

Mecanismo De Acción

The mechanism of action of N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with molecular targets within cells. For instance, it has been shown to induce G2/M phase arrest and apoptosis in cancer cells by down-regulating proteins such as CDK1, cyclinA2, and cdc25c, and by modulating the expression of Bcl-2, BAX, and cleaved caspase-3, 9 . This suggests that the compound may exert its effects through the intrinsic mitochondrial apoptotic pathway.

Comparación Con Compuestos Similares

Similar compounds to N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide include:

2-chloro-N-(2-(2-(2-morpholino-2-oxoethyl)thio)-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide: Shares a similar core structure but with different substituents.

2-fluoro-N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide: Another structurally related compound with a pyridazine ring.

N-(2-(6-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide: Features a triazolo-pyridazine ring system.

These compounds highlight the structural diversity and potential for varied biological activities within this class of molecules.

Actividad Biológica

N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound that incorporates a 1,3,4-thiadiazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibition properties.

Chemical Structure

The compound features a thiadiazole ring linked to a benzamide structure and a morpholino group. The presence of these functional groups is critical for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : The compound was evaluated against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines using MTT assays. The median inhibitory concentration (IC50) values were determined to assess potency. Compounds with similar structures have shown IC50 values ranging from 0.28 to 4.27 µg/mL against these cell lines .

Table 1: Anticancer Activity of Thiadiazole Derivatives

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have been extensively documented. Compounds similar to this compound have demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Key Findings:

- Antibacterial Activity : The compound exhibited notable antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often lower than standard antibiotics like streptomycin .

- Antifungal Activity : Significant antifungal activity was observed against strains such as Candida albicans and Aspergillus niger, with some derivatives achieving MIC values comparable to fluconazole .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

Enzyme Inhibition Studies

Thiadiazole derivatives have also been investigated for their enzyme inhibition capabilities. Notably:

- Acetylcholinesterase Inhibition : Some compounds showed promising inhibition profiles against acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in neurodegenerative diseases .

Table 3: Enzyme Inhibition Activities

Propiedades

IUPAC Name |

N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3S2/c20-12(19-6-8-22-9-7-19)10-23-15-18-17-14(24-15)16-13(21)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGNCKMZPPIADI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.